molecular formula C18H23N3O2S2 B2694324 N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide CAS No. 370869-30-0

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide

Cat. No. B2694324
CAS RN: 370869-30-0
M. Wt: 377.52
InChI Key: WSSVQWSOOBVJAU-UHFFFAOYSA-N
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Description

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are critical in the development of new pharmaceuticals due to their wide range of biological activities. The structural diversity and substitution patterns of nitrogen heterocycles, including pyrimidines, are fundamental in medicinal chemistry. These compounds are involved in the synthesis of drugs targeting various diseases, showcasing the importance of understanding their structure-activity relationships for drug design and development (Vitaku, Smith, & Njardarson, 2014).

Pharmacological and Nutritional Effects

Coumarins, which are fused benzene and pyrone ring systems, exhibit a wide spectrum of bioactivities similar to pyrimidine derivatives. These include antitumor, anti-inflammation, antiviral, and antibacterial effects. The structural activity relationship analysis of these compounds can provide insights into designing novel coumarin-based drugs with enhanced activities and reduced toxicity. Understanding the electronic or steric effects of substituents on the core structure can guide the rational design and development of more active agents (Zhu & Jiang, 2018).

Synthetic Pathways and Biological Activities

The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively researched. These compounds are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, emphasizing the potential of pyrimidines in drug development (Rashid et al., 2021).

properties

IUPAC Name

N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-13-12-14(2)20-18(19-13)24-17-11-7-6-10-16(17)21-25(22,23)15-8-4-3-5-9-15/h3-5,8-9,12,16-17,21H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVQWSOOBVJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCCC2NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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